

# Technical Guide: Physicochemical Properties of 2-Fluoro-5-iodobenzonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Fluoro-5-iodobenzonitrile

Cat. No.: B128481

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physicochemical properties of **2-Fluoro-5-iodobenzonitrile**, with a focus on its appearance and solubility. This document is intended to be a valuable resource for researchers and professionals utilizing this compound as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.

## Core Properties of 2-Fluoro-5-iodobenzonitrile

**2-Fluoro-5-iodobenzonitrile** is a halogenated benzonitrile derivative that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its chemical structure, featuring a fluorine atom, an iodine atom, and a nitrile group on a benzene ring, imparts unique reactivity, making it a valuable precursor for compounds such as substituted indazoles.

Appearance:

At ambient temperature, **2-Fluoro-5-iodobenzonitrile** is a solid.<sup>[1]</sup> Its appearance is most commonly described as an off-white to light brown crystalline powder.<sup>[1]</sup> Some sources also characterize it as a very dark brown solid.<sup>[2]</sup> The compound is noted to be light-sensitive, and therefore, should be stored accordingly to maintain its integrity.<sup>[1][2]</sup>

Physicochemical Data:

A summary of the key physicochemical data for **2-Fluoro-5-iodobenzonitrile** is presented in the table below.

Property	Value	Reference(s)
CAS Number	351003-36-6	[1][3]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> FIN	[1][3]
Molecular Weight	247.01 g/mol	[1][3]
Melting Point	72-76 °C	[1]
Boiling Point	253.6 °C at 760 mmHg	[1]
Density	1.98 g/cm <sup>3</sup>	[1]

## Solubility Profile

Quantitative solubility data for **2-Fluoro-5-iodobenzonitrile** in common laboratory solvents is not readily available in published literature. Many sources explicitly state the solubility as "N/A". [1] However, a qualitative assessment of its solubility can be inferred based on the principle of "like dissolves like".

Given its molecular structure, which contains both polar (nitrile and fluoro groups) and non-polar (iodinated benzene ring) characteristics, it is anticipated to exhibit limited solubility in water and higher solubility in common organic solvents.

Qualitative Solubility Summary:

Solvent Type	Predicted Solubility	Rationale
Polar Protic Solvents (e.g., Water, Methanol, Ethanol)	Low to Moderate	The presence of the large, non-polar iodinated aromatic ring is expected to limit solubility in highly polar protic solvents.
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF)	Moderate to High	These solvents are capable of interacting with the polar nitrile and fluoro groups without the strong hydrogen bonding that would favor dissolution in protic solvents.
Non-Polar Solvents (e.g., Chloroform, Toluene, Hexane)	Moderate to High	The significant non-polar character of the iodinated benzene ring suggests good solubility in non-polar organic solvents.

## Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the appearance and solubility of a solid compound like **2-Fluoro-5-iodobenzonitrile**.

### Characterization of Physical Appearance

Objective: To visually characterize the physical state, color, and morphology of the compound at ambient temperature.

Methodology:

- **Sample Preparation:** A small, representative sample of **2-Fluoro-5-iodobenzonitrile** is placed on a clean, dry watch glass or microscope slide.
- **Visual Inspection:** The sample is observed under good lighting conditions. The following properties are recorded:

- Physical State: Solid, powder, crystalline, etc.
- Color: Off-white, light brown, etc.
- Morphology: If crystalline, the general shape of the crystals can be noted (e.g., needles, plates). This may be aided by observation under a low-magnification microscope.
- Documentation: The observations are recorded in a laboratory notebook. For a more detailed analysis, a photograph of the sample can be taken.

## Determination of Qualitative Solubility

Objective: To determine the qualitative solubility of **2-Fluoro-5-iodobenzonitrile** in a range of common laboratory solvents.

Methodology:

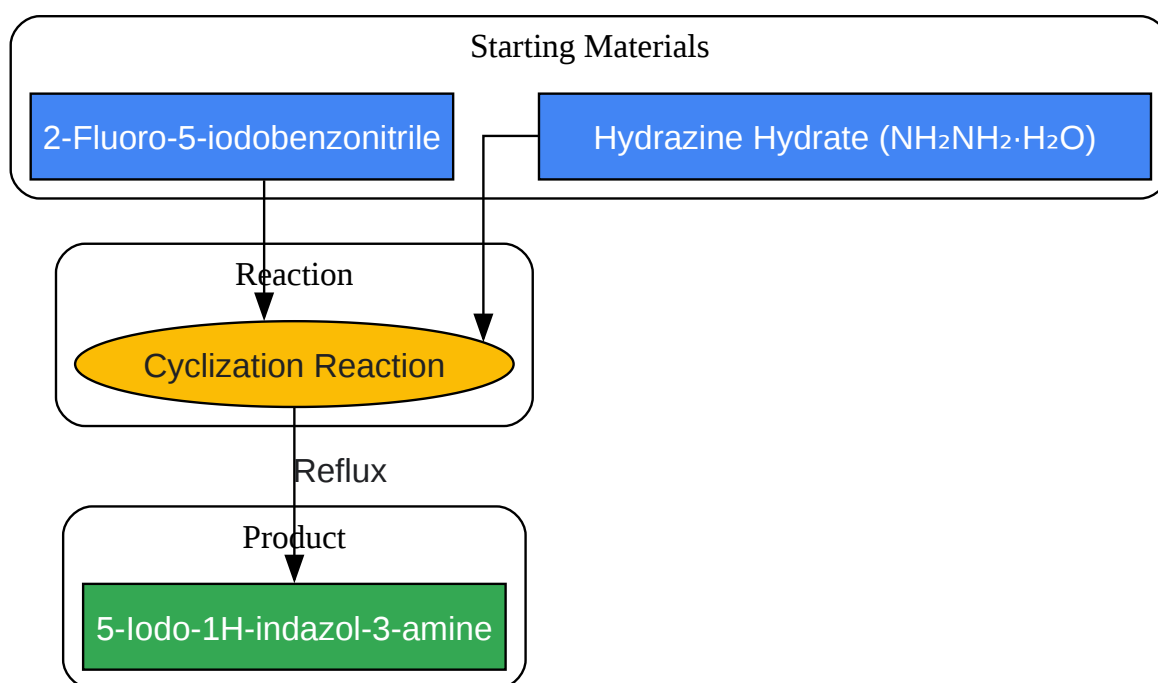
- Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, acetone, toluene, hexane).
- Sample Preparation: Approximately 10-20 mg of **2-Fluoro-5-iodobenzonitrile** is weighed and placed into a series of clean, dry test tubes.
- Solvent Addition: To each test tube, 1 mL of a selected solvent is added.
- Observation: The mixture is agitated (e.g., by vortexing) for 1-2 minutes at room temperature.
- Assessment: The solubility is assessed visually:
  - Soluble: The solid completely dissolves, forming a clear solution.
  - Partially Soluble: A portion of the solid dissolves, but some undissolved solid remains.
  - Insoluble: The solid does not appear to dissolve.
- Heating: If the compound is insoluble or partially soluble at room temperature, the test tube can be gently warmed to observe if solubility increases with temperature. Any changes upon

cooling should also be noted.

- Data Recording: The results are recorded in a table, noting the solvent and the observed solubility.

## Synthetic Workflow Example

**2-Fluoro-5-iodobenzonitrile** is a key starting material in the synthesis of 5-substituted-3-aminoindazoles, which are important scaffolds in medicinal chemistry. A common synthetic route involves the reaction with hydrazine hydrate.



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Caption: Synthesis of 5-Iodo-1H-indazol-3-amine.

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## References

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)